2-(2,5-Dichlorophenyl)piperazine
Overview
Description
2-(2,5-Dichlorophenyl)piperazine is a chemical compound belonging to the phenylpiperazine family. It is characterized by the presence of a piperazine ring substituted with a 2,5-dichlorophenyl group. This compound is of significant interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dichlorophenyl)piperazine typically involves the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out at elevated temperatures, typically between 120-220°C, to facilitate the cyclization process . Another method involves the condensation of 2,5-dichlorobromobenzene with piperazine under basic conditions .
Industrial Production Methods
For industrial production, the method involving the cyclization of 2,5-dichloroaniline with bis(2-chloroethyl)amine hydrochloride is preferred due to its high yield and cost-effectiveness. The reaction is conducted in the presence of a protonic solvent, and the product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 99.5% .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dichlorophenyl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and sulfonium salts, with reactions typically conducted under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate can be used, although specific conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives of this compound .
Scientific Research Applications
2-(2,5-Dichlorophenyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 2-(2,5-Dichlorophenyl)piperazine involves its interaction with various molecular targets, including neurotransmitter receptors. It acts as a partial agonist at dopamine D2 and D3 receptors and as an antagonist at serotonin 5-HT2A receptors . These interactions modulate neurotransmitter signaling pathways, which can influence mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: Another phenylpiperazine derivative with similar structural features but different pharmacological properties.
3,4-Dichlorophenylpiperazine: Known for its activity as a serotonin releaser and β1-adrenergic receptor blocker.
Uniqueness
2-(2,5-Dichlorophenyl)piperazine is unique due to its specific substitution pattern on the phenyl ring, which influences its binding affinity and selectivity for various receptors. This makes it a valuable compound for the development of new pharmaceuticals with targeted biological activities .
Properties
IUPAC Name |
2-(2,5-dichlorophenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl2N2/c11-7-1-2-9(12)8(5-7)10-6-13-3-4-14-10/h1-2,5,10,13-14H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZPHGORPPQSTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661684 | |
Record name | 2-(2,5-Dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-91-7 | |
Record name | 2-(2,5-Dichlorophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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